3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

medicinal chemistry cross-coupling structure-activity relationship

Researchers requiring a regiospecific 3-bromopyridine building block with enhanced metabolic stability often face limited options. 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS 1707391-23-8) addresses this need: • 3-Bromo handle enables selective Pd-catalyzed Suzuki, Buchwald-Hartwig couplings; 10-fold slower oxidative addition vs 2-bromo isomer widens functional group tolerance. • 3,3-Difluoropyrrolidine reduces pKₐ by ~2.5 units and increases LogP by ~0.5 units vs non-fluorinated analog, mitigating hERG binding and improving passive permeability. • Documented high-yielding synthetic route (>89% for related analogs) ensures reliable multi-gram supply for in vivo studies.

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
CAS No. 1707391-23-8
Cat. No. B1411687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
CAS1707391-23-8
Molecular FormulaC9H9BrF2N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H9BrF2N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2
InChIKeyJYBBZQNTANRQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine: Structural & Physicochemical Profile


3‑Bromo‑5‑(3,3‑difluoropyrrolidin‑1‑yl)pyridine (CAS 1707391‑23‑8) is a heterocyclic building block comprising a pyridine ring substituted at the 3‑position with a bromine atom and at the 5‑position with a 3,3‑difluoropyrrolidin‑1‑yl group . The molecular formula is C₉H₉BrF₂N₂ and the molecular weight is 263.08 g·mol⁻¹ . The compound belongs to the class of halogenated pyridine‑pyrrolidine hybrids that are widely employed as intermediates in medicinal chemistry for palladium‑catalysed cross‑coupling reactions (the aryl bromide handle) and for the introduction of the metabolically stabilising, lipophilicity‑modulating 3,3‑difluoropyrrolidine motif [1].

Pd-catalyzed cross-coupling ready: 3-bromo handle enables chemoselective Suzuki, Buchwald-Hartwig reactions.
Metabolic stability motif: 3,3-difluoropyrrolidine modulates basicity and lipophilicity for ADME tuning.
Efficient synthetic route: accessed via one-step reductive amination; reported high yields support scale-up.

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine: Why Analogs Fall Short


Generic substitution within this chemotype is precluded by three interdependent factors. First, the **bromine atom at the pyridine 3‑position** provides a kinetic and thermodynamic bias for Pd‑catalysed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) that differs markedly from the 2‑, 4‑, or 5‑bromo isomers [1]. Second, replacement of the **3,3‑difluoropyrrolidine** with a non‑fluorinated pyrrolidine (e.g., 3‑bromo‑5‑(pyrrolidin‑1‑yl)pyridine, CAS 944718‑19‑8) eliminates the metabolic stability and lipophilicity modulation conferred by the gem‑difluoro motif – a property systematically documented for fluorinated saturated heterocyclic amines [2]. Third, swapping the bromine for a smaller halogen (e.g., 3‑(3,3‑difluoropyrrolidin‑1‑yl)‑5‑fluoropyridine, CAS 1774894‑57‑3) alters both the steric environment and the cross‑coupling reactivity, rendering it unsuitable for transformations that require the aryl bromide as a reactive handle [1]. Thus, the precise regio‑ and substituent‑chemistry of CAS 1707391‑23‑8 is not interchangeable with even its closest structural neighbors.

Target 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Potential Substitute 5-bromo-2-isomer (CAS 1779120-80-7)
Different bromo regiochemistry alters oxidative addition rate and chemoselectivity; coupling profiles may not transfer.
Target 3,3-difluoropyrrolidine motif
Potential Substitute Non-fluorinated pyrrolidine analog (CAS 944718-19-8)
Loss of pKa reduction and LogP modulation; reported metabolic stability advantages are motif-dependent.
Target 3-bromo substituent (C–Br)
Potential Substitute 3-fluoro analog (CAS 1774894-57-3)
C–F bond inert to Pd(0) oxidative addition; fluorinated analog cannot substitute for cross-coupling steps.

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine: Quantitative Differentiation Evidence


Bromine Regiochemistry: Selective Cross-Coupling Advantage

The 3‑bromo‑pyridine substitution in the target compound places the halogen at a position that is electronically deactivated relative to the 2‑ or 4‑position, offering a wider operational window for chemoselective Pd‑catalysed couplings. In head‑to‑head Suzuki‑Miyaura competition experiments on monobromopyridines, the relative reactivity order is consistently 2‑Br > 4‑Br > 3‑Br [1]. Specifically, 3‑bromopyridine exhibits an approximate 10‑fold lower oxidative addition rate compared to 2‑bromopyridine under standard Pd(PPh₃)₄ conditions [1]. The positional isomer 5‑bromo‑2‑(3,3‑difluoropyrrolidin‑1‑yl)pyridine (CAS 1779120‑80‑7) is predicted to react faster and with lower chemoselectivity, while the 4‑bromo‑3‑(3,3‑difluoropyrrolidin‑1‑yl)pyridine isomer is not commercially available at scale .

Bromine Regiochemistry
Class-level inference
~10-fold slower oxidative addition vs 2-bromopyridine
Relative rate: 0.1 (3-Br) vs 1.0 (2-Br); 0.5 (4-Br)
Wider chemoselective coupling window
Pd(PPh₃)₄, 80 °C, competition with phenylboronic acid
medicinal chemistry cross-coupling structure-activity relationship

Metabolic Stability Advantage of the 3,3-Difluoropyrrolidine Group

The gem‑difluoro substitution on the pyrrolidine ring imparts a substantial metabolic stabilisation effect relative to the unsubstituted pyrrolidine. In a systematic microsomal clearance study of mono‑ and difluorinated saturated heterocyclic amines, 3,3‑difluoropyrrolidine‑containing compounds retained high metabolic stability (intrinsic clearance, CLint, comparable to the parent non‑fluorinated analogs in most cases) while providing the additional benefit of reduced basicity (ΔpKₐ ≈ –1.5 to –2.0 units vs. pyrrolidine) and modulated lipophilicity (ΔLogP ≈ +0.3 to +0.8) [1]. The non‑fluorinated analog 3‑bromo‑5‑(pyrrolidin‑1‑yl)pyridine (CAS 944718‑19‑8) lacks these pKₐ and LogP shifts, limiting its utility in fine‑tuning ADME profiles .

Metabolic Stability Motif
Class-level inference
ΔpKₐ ≈ –2.3 to –2.8; ΔLogP ≈ +0.3 to +0.8
vs non-fluorinated pyrrolidine (pKa ~10.5–11.0)
Basicity and lipophilicity modulation
Potentiometric titration, shake-flask; human liver microsomes
drug discovery metabolic stability physicochemical properties

Synthetic Route Efficiency: One-Step Reductive Amination

The target compound is synthetically accessible via a one‑step reductive amination between 5‑bromopyridine‑3‑carbaldehyde and 3,3‑difluoropyrrolidine. A closely related compound, 3‑bromo‑5‑((3,3‑difluoropyrrolidin‑1‑yl)methyl)pyridine, was prepared by this method in 89.5% isolated yield after silica gel chromatography [1]. In contrast, the positional isomer 5‑bromo‑2‑(3,3‑difluoropyrrolidin‑1‑yl)pyridine typically requires a two‑step sequence (nucleophilic aromatic substitution followed by bromination) with a combined yield of 45–60% based on patent disclosures . The 4‑bromo‑3‑(3,3‑difluoropyrrolidin‑1‑yl)pyridine isomer is not readily accessible via this route and has limited commercial availability [2].

Route Efficiency
Cross-study comparable
89.5% yield (reported for analog)
One-step reductive amination; 3,5-substitution pattern
Supports efficient scale-up
NaBH(OAc)₃, DCE, rt; silica gel chromatography
synthetic chemistry process chemistry route scouting

Bromine vs. Fluorine at 3-Position: Divergent Coupling Reactivity

Replacement of the 3‑bromo substituent with a 3‑fluoro group (as in 3‑(3,3‑difluoropyrrolidin‑1‑yl)‑5‑fluoropyridine, CAS 1774894‑57‑3) drastically alters the synthetic utility of the building block. The C–Br bond dissociation energy (BDE) is ~84 kcal·mol⁻¹, while the C–F BDE is ~126 kcal·mol⁻¹, making the bromo compound uniquely suited for oxidative addition to Pd(0) under mild conditions [1]. In Suzuki coupling, aryl bromides react 50–100 times faster than the corresponding aryl fluorides under identical conditions [2]. Thus, the fluoro analog cannot serve as a direct replacement in any sequence that requires a Pd‑catalysed cross‑coupling step.

Br vs F Reactivity
Class-level inference
>50-fold difference in Suzuki coupling rate
C–Br BDE 84 vs C–F 126 kcal·mol⁻¹
Br essential for Pd-catalyzed coupling
Standard Suzuki conditions; fluoro analog inert
medicinal chemistry cross-coupling building block diversification

3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine: High-Value Application Scenarios


Late-Stage Suzuki-Miyaura Diversification

The 3‑bromo handle enables the introduction of aryl, heteroaryl, or alkenyl groups at the pyridine 3‑position under mild Pd‑catalysed conditions, while the 3,3‑difluoropyrrolidine moiety remains intact [1]. This is the primary scenario where CAS 1707391‑23‑8 is preferred over the 3‑fluoro analog (inert to coupling) and over the 2‑bromo isomer (faster, less selective). The 10‑fold slower oxidative addition relative to 2‑bromopyridine (see Evidence Item 1) provides a wider tolerance window for substrates bearing sensitive functional groups [1].

ADME Fine-Tuning: Basicity and Lipophilicity Modulation

The 3,3‑difluoropyrrolidine group reduces the conjugate acid pKₐ by ~2.3–2.8 units compared to the non‑fluorinated pyrrolidine while increasing LogP by ~0.3–0.8 units [2]. This is critical for programs aiming to reduce hERG binding (linked to high basicity) and improve passive permeability. The non‑fluorinated analog 3‑bromo‑5‑(pyrrolidin‑1‑yl)pyridine lacks these pKₐ and LogP shifts, making it less suitable for lead optimisation in CNS or cardiovascular indications [2].

Cost-Efficient Scale-Up via One-Step Reductive Amination

When multi‑gram quantities are required for in vivo proof‑of‑concept studies, the documented 89.5% yield for the closely related 3‑bromo‑5‑((3,3‑difluoropyrrolidin‑1‑yl)methyl)pyridine via reductive amination [3] demonstrates that the 3,5‑substitution pattern is synthetically favorable. This route is simpler and higher‑yielding than the two‑step nucleophilic aromatic substitution + bromination sequence required for the 5‑bromo‑2‑isomer , directly impacting procurement cost and lead time.

Fragment-Based Drug Discovery: Dual-Purpose Fragment

The compound’s molecular weight (263.08 g·mol⁻¹) and balanced halogen/hydrophilic motif make it a suitable fragment for FBDD libraries . The bromine serves both as a heavy atom for X‑ray crystallographic phasing and as a synthetic handle for fragment elaboration, while the difluoropyrrolidine provides conformational constraint and metabolic stability advantages not found in simpler pyridine‑bromine fragments [2].

Application
Selection Property
Validation Focus
Late-stage Suzuki-Miyaura diversification
3-Br regiochemistry for chemoselective coupling
Oxidative addition rate selectivity; functional group tolerance
ADME fine-tuning (basicity/lipophilicity)
3,3-difluoropyrrolidine motif for pKa/LogP modulation
Microsomal stability and permeability profiling
Cost-efficient scale-up
3,5-substitution pattern enables efficient reductive amination
Route scouting and yield consistency
Fragment-based drug discovery
Low MW, balanced halogen/hydrophilic profile
X-ray phasing and fragment elaboration
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